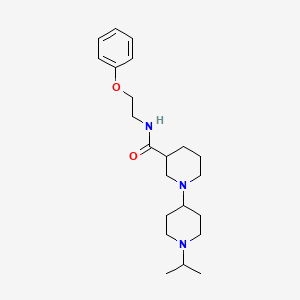
N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-42153605, is a novel compound that has shown promising results in scientific research. It belongs to the class of piperidinecarboxamide compounds and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of mood, anxiety, and cognition, making it a potential target for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to modulate the activity of certain ion channels, which can affect neuronal excitability. These effects may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is its selectivity for the serotonin 5-HT7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of the compound is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be effective in treating addiction in humans. Another area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. It has been shown to improve cognitive function in animal models, making it a promising candidate for further study. Finally, more research is needed to fully understand the mechanism of action of N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide and to identify other potential therapeutic applications for this compound.
In conclusion, N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is a novel compound that has shown promising results in scientific research. Its selectivity for the serotonin 5-HT7 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 3-methoxybiphenyl with 3-bromomethylpyridine to form an intermediate product. The intermediate is then reacted with piperidine and tert-butyl carbamate to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including depression, anxiety, and schizophrenia. The compound has been tested in animal models and has demonstrated efficacy in reducing symptoms of these diseases. It has also been studied for its potential use in drug abuse treatment.
Eigenschaften
IUPAC Name |
N-[3-(3-methoxyphenyl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-24-9-3-7-22(16-24)21-6-2-8-23(15-21)27-25(29)20-10-13-28(14-11-20)18-19-5-4-12-26-17-19/h2-9,12,15-17,20H,10-11,13-14,18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNWLBYKGPDBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6038049.png)

![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-ethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6038084.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)

![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)
